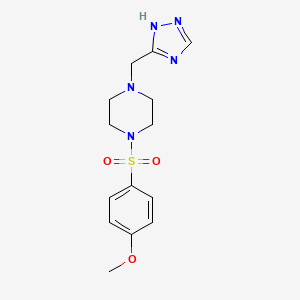![molecular formula C17H25FN2O3S B6979259 2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine](/img/structure/B6979259.png)
2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine is a synthetic organic compound that features a piperidine ring, a fluorophenyl group, and an oxan-4-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.
Formation of the Oxan-4-amine Moiety: The oxan-4-amine moiety can be synthesized through a ring-opening reaction of an epoxide followed by amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The sulfonyl group may contribute to the compound’s stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine
- 2-[1-[(3-Bromophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine
- 2-[1-[(3-Methylphenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine
Uniqueness
2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacological profile compared to its analogs with different substituents.
Propriétés
IUPAC Name |
2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c18-14-5-3-4-13(10-14)12-24(21,22)20-8-2-1-6-16(20)17-11-15(19)7-9-23-17/h3-5,10,15-17H,1-2,6-9,11-12,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROWPNSDGLNQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(CCO2)N)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6979178.png)


![N-ethyl-4-[2-(2-methoxyethoxy)ethyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B6979205.png)
![1-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6979213.png)
![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine](/img/structure/B6979214.png)
![2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid](/img/structure/B6979217.png)
![2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979221.png)
![[2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B6979233.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979240.png)
![2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979246.png)
![2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine](/img/structure/B6979254.png)

![N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide](/img/structure/B6979278.png)
